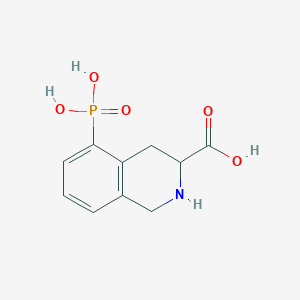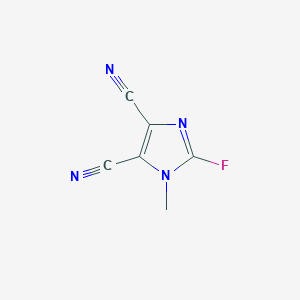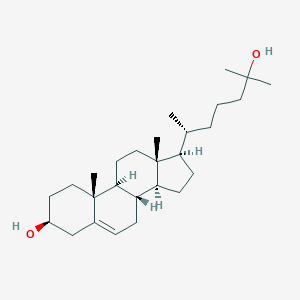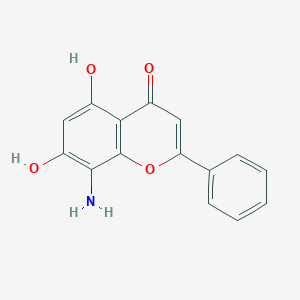
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has been traditionally used in the Pacific Islands for its medicinal properties, including its anxiolytic and analgesic effects. FKA has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of FKA in cancer cells involves the induction of oxidative stress, which leads to the activation of various signaling pathways that promote apoptosis. FKA has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
FKA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including GABA and dopamine, which may contribute to its anxiolytic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FKA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, FKA is also known to be unstable in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the availability of FKA may be limited due to its natural source and the complexity of its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on FKA. One area of interest is the development of FKA derivatives with improved stability and efficacy. Another area of research is the investigation of FKA's potential use in combination with other therapies, such as radiation or chemotherapy. Finally, more research is needed to fully understand the molecular mechanisms underlying FKA's therapeutic effects in various diseases.
Synthesemethoden
FKA can be extracted from the roots of the kava plant or synthesized in the laboratory. The most common synthesis method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced to FKA using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
FKA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKA has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models.
Eigenschaften
CAS-Nummer |
152969-73-8 |
|---|---|
Produktname |
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one |
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
8-amino-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-11(19)6-9(17)13-10(18)7-12(20-15(13)14)8-4-2-1-3-5-8/h1-7,17,19H,16H2 |
InChI-Schlüssel |
OHQMPZAEJQQKLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
Synonyme |
4H-1-Benzopyran-4-one,8-amino-5,7-dihydroxy-2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



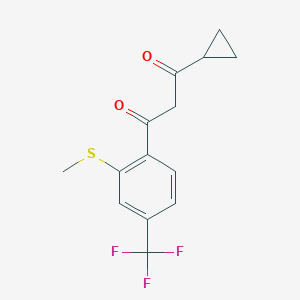
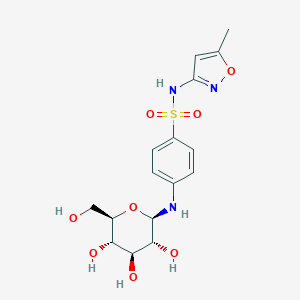
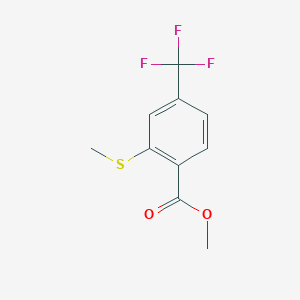
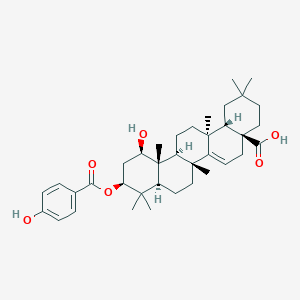
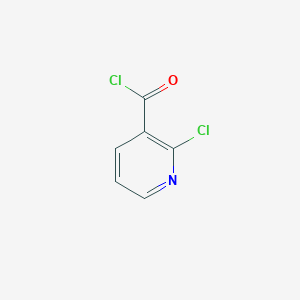
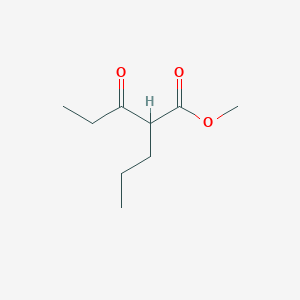
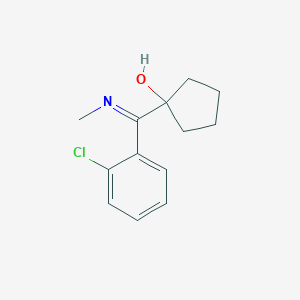
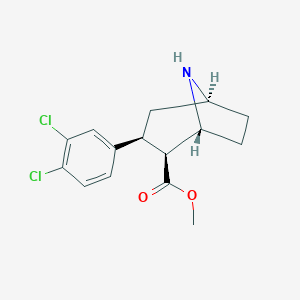
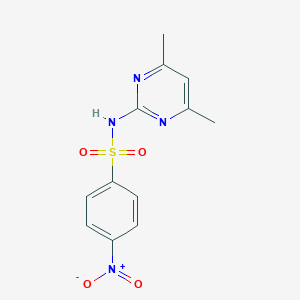
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
